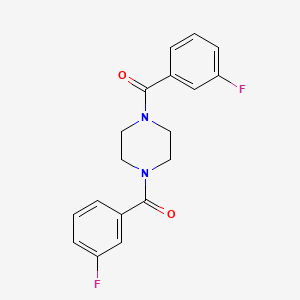
1,4-Bis(3-fluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3-fluorobenzoyl)piperazine is a chemical compound with the molecular formula C18H16F2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of fluorobenzoyl groups in the structure enhances its chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-fluorobenzoyl)piperazine typically involves the reaction of piperazine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(3-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzoyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
1,4-Bis(3-fluorobenzoyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,4-Bis(3-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl groups enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(4-fluorobenzoyl)piperazine
- 1,4-Bis(2-fluorobenzoyl)piperazine
- 1,4-Bis(3-chlorobenzoyl)piperazine
Uniqueness
1,4-Bis(3-fluorobenzoyl)piperazine is unique due to the specific positioning of the fluorine atoms on the benzoyl groups. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H16F2N2O2 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
[4-(3-fluorobenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2 |
Clé InChI |
ZVDRSYTZSBFNKV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


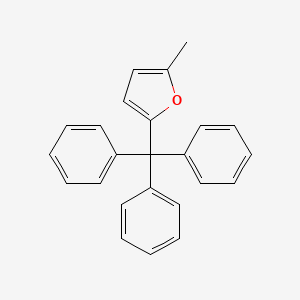
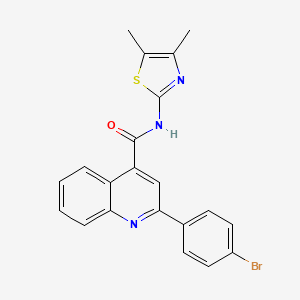
![[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate](/img/structure/B14951581.png)
![4-butyl-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B14951587.png)
![2-(4-chlorophenyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B14951591.png)
![N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide](/img/structure/B14951597.png)
methanone](/img/structure/B14951606.png)
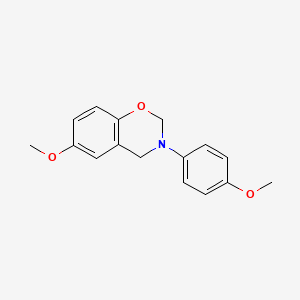
![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14951610.png)
![N-({N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951615.png)
boron](/img/structure/B14951623.png)
![5-Oxo-5-{[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}pentanoic acid](/img/structure/B14951626.png)
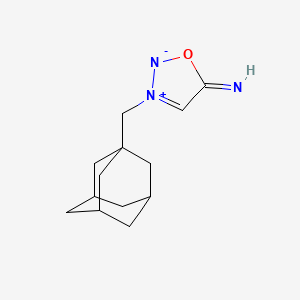
![(2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14951656.png)
